Bis(pentane-2,4-dionato)tin Exhibits Superior Volatility for Vapor Deposition Compared to Alkyltin Derivatives
Bis(pentane-2,4-dionato)tin is a liquid precursor with a boiling point of 110°C at 0.1 mmHg [1], a key metric for its transport in vapor deposition systems. This compares favorably to other common tin precursors, such as the alkyl derivative di-n-butyltin bis(acetylacetonate) (nBu₂Sn(acac)₂), which exhibits a significantly higher boiling point of 150°C at 3 mmHg [1]. The lower boiling point of bis(pentane-2,4-dionato)tin facilitates precursor delivery at lower source temperatures, potentially reducing thermal decomposition and improving long-term source stability.
| Evidence Dimension | Volatility (Boiling Point) |
|---|---|
| Target Compound Data | 110 °C at 0.1 mmHg |
| Comparator Or Baseline | Di-n-butyltin bis(acetylacetonate) (nBu₂Sn(acac)₂) boiling point: 150 °C at 3 mmHg |
| Quantified Difference | The target compound has a lower boiling point by 40 °C, despite the measurement being at a significantly lower pressure (0.1 vs 3 mmHg), indicating substantially higher volatility. |
| Conditions | Measurement of vapor pressure as a function of temperature. |
Why This Matters
For ALD and CVD process engineers, a more volatile precursor enables lower source temperatures, potentially leading to better process control, reduced thermal budget, and longer precursor lifetime.
- [1] Xjishu Patent CN202410320613. 一种ALD前驱体锡配合物的一锅法制备工艺. 2024. View Source
